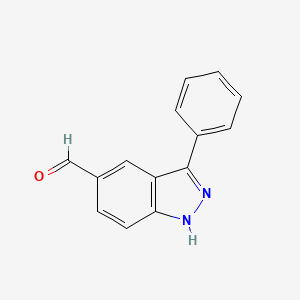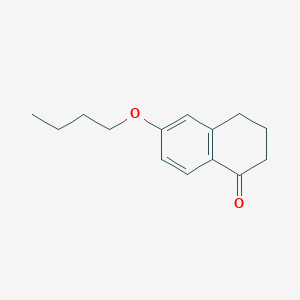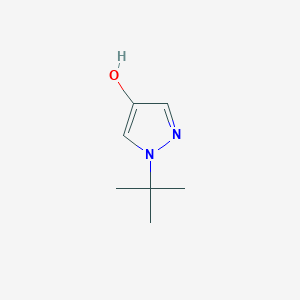
4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid” is a chemical compound with the molecular formula C14H18N2O3 . It is an impurity of Revefenacin , which is a long-acting muscarinic receptor antagonist .
Molecular Structure Analysis
The molecular weight of “this compound” is 262.3 . The structure consists of a benzoic acid group attached to a carbamoylpiperidin-1-yl group .Physical And Chemical Properties Analysis
“this compound” is a solid substance that is white to off-white in color . It has a melting point of 250 - 253°C and is slightly soluble in water and methanol when heated and sonicated .Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
A study focused on the degradation processes of nitisinone, a compound with a nitrobenzoic acid component, similar to 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid. The research employed LC-MS/MS to analyze the stability and degradation products of nitisinone under various conditions. Findings revealed that the stability of nitisinone increases with the pH of the solution, highlighting the compound's degradation into stable products at physiological pH levels. This study could imply that derivatives of nitrobenzoic acid, including this compound, may exhibit specific stability and degradation pathways relevant to their pharmacological or environmental behavior (Barchańska et al., 2019).
Photosensitive Protecting Groups
Research on photosensitive protecting groups, including nitrobenzyl and nitrophenyl compounds, provides insight into the application of nitrobenzoic acid derivatives in synthetic chemistry. Such compounds are useful in the development of light-sensitive protective groups that can be cleaved under specific conditions, potentially relevant to the synthesis and controlled release of compounds including this compound (Amit et al., 1974).
Analytical Methods for Antioxidant Activity
The review of analytical methods used in determining antioxidant activity covers tests such as ORAC and FRAP, which assess the antioxidant potential of compounds through hydrogen atom transfer or electron transfer mechanisms. This research is pertinent to understanding how derivatives of nitrobenzoic acid, possibly including this compound, could be evaluated for their antioxidant properties, which are significant in pharmaceutical and food sciences (Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of Action
The primary target of 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid, also known as Revefenacin , is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in the nervous system, mediating various physiological responses such as bronchoconstriction and mucus secretion in the respiratory system .
Mode of Action
Revefenacin acts as a long-acting muscarinic antagonist (LAMA) . It binds to the mAChR, blocking the action of acetylcholine, a neurotransmitter that would normally bind to these receptors and cause bronchoconstriction . Revefenacin has a high affinity for the hM3 receptor subtype and dissociates significantly slower from the hM3 compared to the hM2 mAChR .
Biochemical Pathways
By blocking the mAChR, Revefenacin inhibits the bronchoconstrictive action of acetylcholine, leading to bronchodilation . This action primarily affects the cholinergic nervous system pathway, which is responsible for maintaining muscle tone in the airways . The downstream effect is a reduction in symptoms associated with respiratory diseases like COPD .
Pharmacokinetics
It is known that revefenacin is administered via inhalation, suggesting that it is rapidly absorbed into the pulmonary tissue
Result of Action
The primary result of Revefenacin’s action is bronchodilation . By blocking the mAChR, it prevents bronchoconstriction, reducing symptoms such as shortness of breath, cough, and sputum production in patients with COPD . This leads to improved lung function and quality of life for these patients .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound is known to interact with muscarinic acetylcholine receptors, particularly the M3 subtype, acting as a competitive antagonist . The interaction with these receptors leads to the inhibition of acetylcholine-induced responses, which can be beneficial in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the contractile responses of airway smooth muscle cells by blocking muscarinic receptors . This inhibition leads to bronchodilation, making it a potential therapeutic agent for respiratory conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with muscarinic acetylcholine receptors. By acting as a competitive antagonist, it prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling pathways . This inhibition results in the relaxation of smooth muscle cells and a reduction in bronchoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with a half-life of approximately 82 minutes at 37°C when interacting with the M3 receptor . Long-term studies have shown that the compound maintains its inhibitory effects on muscarinic receptors, leading to sustained bronchodilation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits muscarinic receptors, leading to bronchodilation without significant adverse effects . At higher doses, toxic effects such as nausea, vomiting, and dizziness have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolic degradation, primarily through hydrolysis and oxidation reactions . These metabolic processes result in the formation of inactive metabolites, which are subsequently excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in airway tissues, where it exerts its therapeutic effects . The distribution of the compound is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane . The compound’s activity is influenced by its localization, as it needs to be in proximity to muscarinic receptors to exert its effects . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)10-2-1-9(13(18)19)7-11(10)16(20)21/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJFGIHHQKBXBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

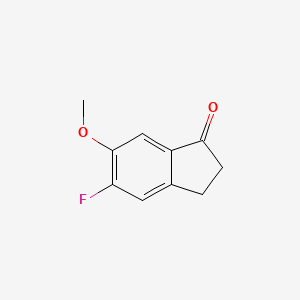
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

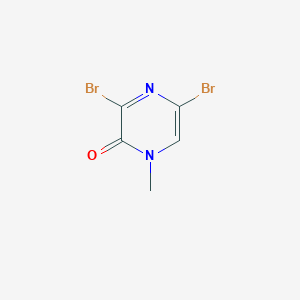

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)

